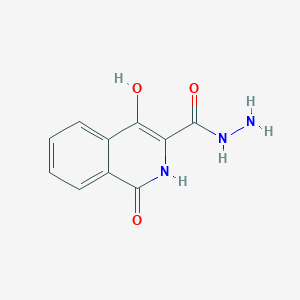

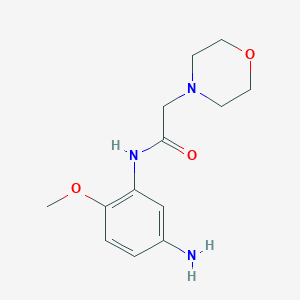

![molecular formula C14H10Cl2O2 B1300802 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 588715-60-0](/img/structure/B1300802.png)

3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Übersicht

Beschreibung

The compound "3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde" is a chemical entity that can be synthesized and modified through various chemical reactions. It is related to the family of benzaldehydes, which are aromatic compounds consisting of a benzene ring with an aldehyde functional group. The presence of the dichlorobenzyl group suggests that the compound may have unique physical and chemical properties, as well as potential applications in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related benzaldehyde compounds often involves the protection of hydroxyl groups, as seen in the regioselective protection of 3,4-dihydroxy-benzaldehyde, where various protecting groups, including 3,4-dichlorobenzyl, are used to yield products in moderate to good yields . Additionally, the synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent indicates the versatility of benzaldehyde derivatives in forming heterocyclic compounds . The synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde from 2-hydroxy-3-methoxybenzaldehyde also demonstrates the reactivity of such compounds in forming complex structures .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using various spectroscopic techniques, including NMR, IR, and X-ray diffraction. For instance, the structure of some azo-benzoic acids derived from benzaldehydes was confirmed using these methods, indicating the importance of structural analysis in understanding the properties of these compounds . Similarly, the structure of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone was elucidated using single-crystal X-ray diffraction, showcasing the non-planarity of certain substituents .

Chemical Reactions Analysis

Benzaldehyde derivatives undergo a variety of chemical reactions. For example, the photosensitized reactions of benzaldehyde oximes can lead to the formation of aldehydes and nitriles, demonstrating the reactivity of the aldehyde group under electron-transfer conditions . The conversion of 4-oxo-4H-1-benzopyran-3-carboxaldehydes to 3-halogenochromones through a reaction with sodium hypochlorite or hypobromite exemplifies the susceptibility of benzaldehyde derivatives to halogenation reactions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect properties such as solubility, melting point, and reactivity. For instance, the thermal stability of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone was studied, indicating stability up to 341.1 °C . The specific surface area and porosity of a porphyrin-silica hybrid derived from a benzaldehyde compound were also analyzed, showing the potential for applications in material science .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The chemical compound 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is utilized in various synthesis processes. For instance, the regioselective protection of hydroxyl groups in related compounds has been accomplished using different protecting groups including 3,4-dichlorobenzyl (Plourde & Spaetzel, 2002). Additionally, the preparation, characterization, and application of sulfated catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrate the utility of this compound in catalysis (Sharma, Soni, & Dalai, 2012).

Catalysis and Oxidation Reactions

- Benzaldehyde derivatives, including 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, are significant in catalysis research. Studies have shown their effectiveness in gas-phase selective oxidation processes (Han et al., 2010). The compound has also been involved in ortho C-H hydroxylation of benzaldehydes, indicating its role in facilitating specific chemical reactions (Chen, Ozturk, & Sorensen, 2017).

Chemical Synthesis and Reactivity

- The synthesis of benzaldehyde oxime catalyzed by Iron(III) Chloride and similar reactions highlight the applicability of 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in organic synthesis and its reactivity under various conditions (Zhang, 2012). Furthermore, the compound's involvement in the synthesis of other complex organic structures, such as 4-[4-(4-Chlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, demonstrates its versatility in organic chemistry (Hu, 2006).

Industrial Applications and Biotechnological Implications

- In the industrial context, benzaldehyde and its derivatives are crucial for the production of perfumes, pharmaceutical compounds, dyestuffs, and agrochemicals. The compound's role in these industries is exemplified by studies focusing on environmentally friendly oxidation processes and the synthesis of high-purity benzaldehyde for use in these sectors (Ravat, Nongwe, & Coville, 2012).

Biochemical and Pharmacological Research

- Substituted benzaldehydes, including compounds similar to 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, have been researched for their potential in increasing the oxygen affinity of human hemoglobin and inhibiting the sickling of sickle erythrocytes, indicating its potential in medicinal chemistry (Beddell et al., 1984).

Eigenschaften

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNAKIRKGJOJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352793 | |

| Record name | 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde | |

CAS RN |

588715-60-0 | |

| Record name | 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

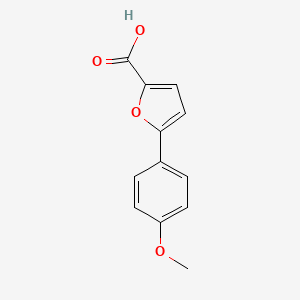

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

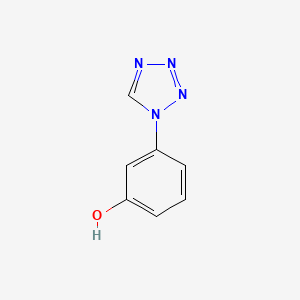

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

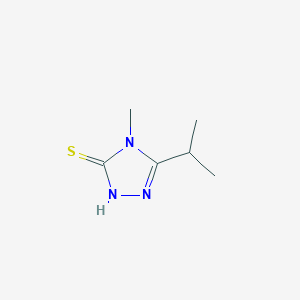

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)